molecular formula C19H19FN4O B12732462 Quinazoline, 4-(4-fluorophenoxy)-2-(4-methyl-1-piperazinyl)- CAS No. 129112-38-5

Quinazoline, 4-(4-fluorophenoxy)-2-(4-methyl-1-piperazinyl)-

Cat. No.: B12732462
CAS No.: 129112-38-5
M. Wt: 338.4 g/mol
InChI Key: MLBWTJYZZFBRSL-UHFFFAOYSA-N
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Description

Quinazoline, 4-(4-fluorophenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂), nitrating agents like nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific functional groups present in the quinazoline derivative. For example, oxidation of a methyl group may yield a carboxylic acid, while reduction of a nitro group yields an amine.

Scientific Research Applications

Quinazoline derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives
  • Isoquinoline derivatives
  • Pyrimidine derivatives

Uniqueness

Quinazoline derivatives are unique due to their specific structural features, which allow them to interact with a wide range of biological targets. This versatility makes them valuable in drug discovery and development.

Properties

CAS No.

129112-38-5

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-fluorophenoxy)-2-(4-methylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C19H19FN4O/c1-23-10-12-24(13-11-23)19-21-17-5-3-2-4-16(17)18(22-19)25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3

InChI Key

MLBWTJYZZFBRSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)F

Origin of Product

United States

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